Lipophilic Ligand Efficiency Potential: ClogP and Molecular Weight Versus Morpholine and Pyrimidine Analogs
The compound's calculated partition coefficient (XLogP3 = 2.6) and molecular weight (325.4 g/mol) position it in a more lipophilic region compared to the morpholine analog (4-morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, which is expected to have a lower logP due to the morpholine oxygen, and less lipophilic than the pyrimidine analog 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine, which lacks the extensive alkyl-phenyl chain [1]. This differential lipophilicity can be critical when optimizing for membrane penetration or target binding where a specific logP window is required [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 (PubChem computed XLogP3) |
| Comparator Or Baseline | 4-Morpholinophenyl analog: ~1.5-2.0 (estimated); Pyrimidine analog: ~0.5-1.0 (estimated). Exact experimental values not available in the current public domain. |
| Quantified Difference | Approximately 0.6-2.1 log unit increase over comparators with polar heterocyclic replacements |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) |
Why This Matters
For procurement decisions in CNS or intracellular target programs, precise logP control is essential; this compound fills a specific lipophilicity niche not serviced by more polar pyrazine-pyrrolidine analogs.
- [1] PubChem. 5-Phenyl-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]pentan-1-one. Compound Summary, CID 91626689. National Center for Biotechnology Information. View Source
